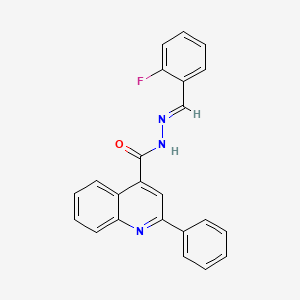

(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

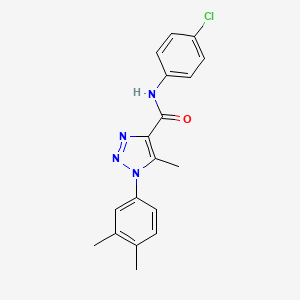

“(E)-N’-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide” is likely a synthetic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The compound contains a fluorobenzylidene group, a phenyl group, and a quinoline group, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The carbohydrazide group typically forms from the reaction of carbonic acid derivatives with hydrazine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the phenyl group, and the formation of the carbohydrazide group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and quinoline groups), a double bond (from the fluorobenzylidene group), and a carbohydrazide group. These features could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the double bond, and the carbohydrazide group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the double bond might undergo addition reactions. The carbohydrazide group could potentially form bonds with other molecules or ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a double bond could contribute to its stability and rigidity. The carbohydrazide group might influence its solubility in water and other polar solvents .Scientific Research Applications

Quinoline and Fluoroquinolone Applications

Antibacterial Agents : Fluoroquinolones are a class of antibiotics that have gained attention for their broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. They work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism suggests that compounds like "(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide" could potentially be investigated for antibacterial properties, given the structural similarity to fluoroquinolones (da Silva et al., 2003).

Antioxidant Activity : Studies on quinoline derivatives have shown potential antioxidant activities, making them candidates for the development of drugs targeting oxidative stress-related diseases. The research into methods for determining antioxidant activity underscores the importance of these compounds in mitigating damage caused by reactive oxygen species (Munteanu & Apetrei, 2021).

Enzymatic Remediation : The application of redox mediators in combination with enzymes has shown promise in the degradation of organic pollutants. This suggests that quinoline derivatives, by virtue of their potential redox-active properties, could be explored for environmental remediation purposes (Husain & Husain, 2007).

Synthesis of Physiologically Active Compounds : Radical cyclizations involving quinoline derivatives have been utilized in the synthesis of complex natural products and therapeutically active compounds. This indicates a potential application of "this compound" in the synthesis of new drugs and bioactive molecules (Ishibashi & Tamura, 2004).

Future Directions

Properties

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCLAXOUYIGHII-MFKUBSTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)

![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)